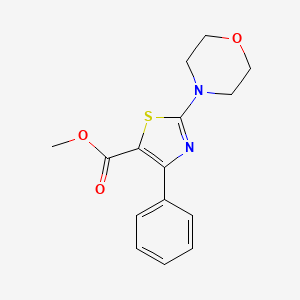
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC is a thiazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is not fully understood. However, studies have suggested that 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has several advantages for lab experiments, including its high purity and stability. However, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
Several future directions can be explored to further understand the potential therapeutic applications of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester. These include investigating the pharmacokinetics and pharmacodynamics of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester in vivo, exploring the potential of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester as a drug delivery system, and developing 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester derivatives with improved solubility and efficacy.
In conclusion, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is a thiazole derivative that has shown promising therapeutic potential in various diseases. The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been optimized to achieve high yields and purity. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester exerts its therapeutic effects by modulating various signaling pathways and has several biochemical and physiological effects. Although 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has some limitations, several future directions can be explored to further understand its potential therapeutic applications.
Synthesis Methods
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester can be synthesized using various methods, including the reaction of thiazole-5-carboxylic acid with morpholine and phenyl isothiocyanate. Another method involves the reaction of 2-aminothiazole with phenylisothiocyanate and methyl chloroformate. The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been optimized to achieve high yields and purity.
Scientific Research Applications
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester against different cancer cell lines, including breast, lung, and colon cancer cells. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-14(18)13-12(11-5-3-2-4-6-11)16-15(21-13)17-7-9-20-10-8-17/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDAMOFXGORQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)
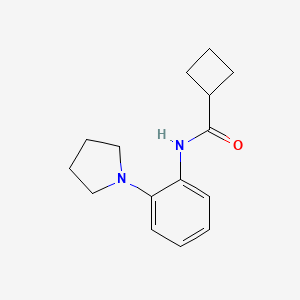
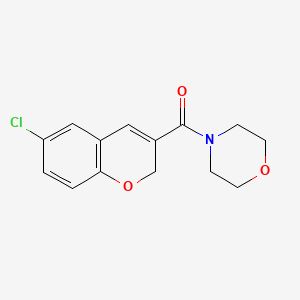
![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
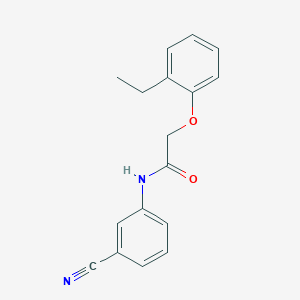
![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
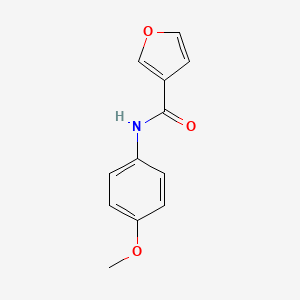
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)